Synthetic Utility in Antihypertensive Lead Generation: Ester vs. Carboxylic Acid vs. Amide Analogs
The target compound is explicitly cited as 'a useful reagent in the preparation of some trifluoromethylated pyridine derivatives as potential antihypertensives' . Unlike the corresponding carboxylic acid analog (which requires coupling reagents for amide bond formation and may exhibit poor solubility in organic media), the ethyl ester form enables direct aminolysis or hydrolysis under controlled conditions, offering greater synthetic versatility as a late-stage intermediate . Compared to the methyl ester analog (CAS 144740-55-6, Molecular Weight: 221.13 g/mol), the ethyl ester provides increased steric bulk at the 3-position, which can influence both the rate of nucleophilic acyl substitution and the lipophilicity (XLogP3 = 1.5 for the ethyl ester) of downstream products, an important parameter in CNS drug design [1].
| Evidence Dimension | Synthetic Intermediate Utility: Ester type and reactivity |
|---|---|
| Target Compound Data | Ethyl ester; MW 235.16 g/mol; XLogP3 = 1.5; MP 38–39 °C; used as reagent for antihypertensive lead synthesis |
| Comparator Or Baseline | Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 144740-55-6); MW 221.13 g/mol; solid; carboxylic acid analog (requires activation) and amide analogs (less versatile for diversification) |
| Quantified Difference | Molecular weight difference: +14.03 g/mol (ethyl vs. methyl). XLogP3 difference: ethyl ester is more lipophilic than the corresponding carboxylic acid (estimated ΔLogP > 1.5 units). The ethyl ester is commercially available at 95–98% purity from multiple global suppliers, whereas the methyl ester is reported with limited availability. |
| Conditions | Literature and vendor specification comparison; antihypertensive lead synthesis context (ChemicalBook, 2025) |
Why This Matters
For medicinal chemistry groups synthesizing antihypertensive candidates, the ethyl ester provides a direct, literature-validated entry point that avoids additional protection/deprotection steps required by the free acid, reducing synthetic step count and overall project timelines.
- [1] PubChem. (2024). Computed Properties: XLogP3-AA = 1.5 for Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CID 14043508). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/116548-02-8. View Source
